molecular formula C10H13ClO2 B1293553 2-(4-Chloro-3,5-dimethylphenoxy)ethanol CAS No. 5825-79-6

2-(4-Chloro-3,5-dimethylphenoxy)ethanol

Cat. No.: B1293553
CAS No.: 5825-79-6
M. Wt: 200.66 g/mol
InChI Key: UZXFXOSXXYLVMI-UHFFFAOYSA-N
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Description

Contextualization within Phenol (B47542) Ether Chemistry Research

Phenol ethers are a significant class of compounds in organic chemistry, characterized by an oxygen atom connecting a phenyl group to an alkyl or aryl group. geeksforgeeks.org They are recurring and important scaffolds found in numerous FDA-approved small-molecule pharmaceuticals and natural products. nih.gov Research in phenol chemistry is continually evolving, with emerging trends that include the use of these compounds in the synthesis of complex molecules like pharmaceuticals and the development of new phenol-based catalysts for various organic transformations. numberanalytics.com

2-(4-Chloro-3,5-dimethylphenoxy)ethanol fits directly into this context as a substituted phenol ether. ontosight.ai Its molecular structure, containing a reactive hydroxyl group and a stable, substituted aromatic ring, makes it a versatile building block. The synthesis of this compound is typically achieved through the reaction of 4-chloro-3,5-dimethylphenol (B1207549) with ethylene (B1197577) oxide in the presence of a base catalyst. ontosight.ai The study of such etherification reactions is a fundamental aspect of phenol chemistry research. geeksforgeeks.orgorganic-chemistry.org The presence of chlorine and methyl groups on the phenyl ring modifies its electronic properties and reactivity, a key area of investigation in structure-activity relationship studies within phenol ether chemistry.

Broad Significance in Organic Synthesis and Biological Applications Research

The primary significance of this compound in the research landscape lies in its role as a chemical intermediate. ontosight.ai Intermediates are foundational molecules used in multi-step synthetic pathways to produce a wide range of specialty chemicals.

In the field of organic synthesis, this compound provides a scaffold that can be modified to create more complex derivatives. For instance, it has been utilized as an intermediate in the synthesis of various pharmaceuticals, including antihistamines, anticholinergics, and anti-inflammatory agents. ontosight.ai The core structure is also relevant in the development of agrochemicals, such as herbicides and insecticides, where it can serve as a precursor to bioactive molecules. ontosight.ai

While direct biological activity studies on this compound are not extensively detailed in the provided search results, its structural motifs are present in molecules investigated for biological applications. For example, related phenoxy compounds are used as building blocks for synthesizing molecules with potential anticancer activity. mdpi.com Similarly, other chloro-substituted phenoxy ethanol (B145695) derivatives are key intermediates in the synthesis of antifungal agents. google.com This highlights the compound's significance as a precursor for generating molecules with potential therapeutic or agricultural value, making it a valuable tool for researchers in medicinal chemistry and agrochemical development. ontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)ethanol
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InChI

InChI=1S/C10H13ClO2/c1-7-5-9(13-4-3-12)6-8(2)10(7)11/h5-6,12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXFXOSXXYLVMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO2
Source PubChem
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DSSTOX Substance ID

DTXSID20206981
Record name Ethanol, 2-((4-chloro-3,5-xylyl)oxy)-
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Molecular Weight

200.66 g/mol
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CAS No.

5825-79-6
Record name 2-(4-Chloro-3,5-xylyloxy)ethanol
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Record name 2-(4-Chloro-3,5-xylyloxy)ethanol
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Record name 2-(4-Chloro-3,5-dimethylphenoxy)ethanol
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Record name Ethanol, 2-((4-chloro-3,5-xylyl)oxy)-
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Record name 2-(4-CHLORO-3,5-XYLYLOXY)-ETHANOL
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Record name 2-(4-Chloro-3,5-xylyloxy)ethanol
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Synthetic Methodologies and Chemical Transformations Involving 2 4 Chloro 3,5 Dimethylphenoxy Ethanol

De Novo Synthetic Routes for 2-(4-Chloro-3,5-dimethylphenoxy)ethanol

The primary method for the synthesis of this compound is through the formation of an ether linkage, a classic transformation in organic synthesis.

Exploration of Alkylation Reactions for Phenoxyethanol (B1677644) Formation

The most common and effective method for the synthesis of this compound is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the sodium salt of 4-chloro-3,5-dimethylphenol (B1207549) (4-chloro-3,5-dimethylphenoxide) acts as the nucleophile, attacking an electrophilic 2-carbon synthon, typically 2-chloroethanol (B45725) or 2-bromoethanol. wikipedia.orgmasterorganicchemistry.com

The reaction proceeds via an SN2 mechanism, where the phenoxide ion attacks the carbon atom bearing the halogen, leading to the displacement of the halide and the formation of the ether bond. wikipedia.org The choice of the haloalkane is crucial; primary halides like 2-chloroethanol are preferred as they are less prone to undergo elimination reactions, which can be a competing pathway, especially with sterically hindered substrates or under strongly basic conditions. masterorganicchemistry.com

Optimization of Reaction Parameters for Efficiency and Yield

The efficiency and yield of the Williamson ether synthesis for this compound can be significantly influenced by several reaction parameters. These include the choice of base, solvent, temperature, and the nature of the leaving group on the ethanol (B145695) moiety.

Base: A strong base is required to deprotonate the phenolic hydroxyl group of 4-chloro-3,5-dimethylphenol to form the more nucleophilic phenoxide. Common bases include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), sodium hydride (NaH), and potassium carbonate (K2CO3). miracosta.eduorganic-synthesis.com The choice of base can affect the reaction rate and the formation of byproducts.

Solvent: Polar aprotic solvents such as acetone, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are often employed as they can solvate the cation of the base, thereby increasing the nucleophilicity of the phenoxide anion. masterorganicchemistry.com The use of the corresponding alcohol as a solvent is also a common practice. masterorganicchemistry.com

Temperature: The reaction is typically carried out at elevated temperatures to increase the reaction rate. However, excessively high temperatures can promote side reactions such as elimination. Microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields. wikipedia.org

Leaving Group: The reactivity of the 2-haloethanol follows the order I > Br > Cl. While 2-iodoethanol (B1213209) would be the most reactive, 2-chloroethanol is often used due to its lower cost and availability. masterorganicchemistry.com

Table 1: Optimization of Reaction Parameters for the Synthesis of this compound

Parameter Variation Effect on Yield and Efficiency
Base NaOH, KOH, K2CO3, NaH Stronger bases like NaH can lead to faster reaction rates but may require anhydrous conditions. K2CO3 is a milder base often used in polar aprotic solvents.
Solvent Acetone, DMF, DMSO, Ethanol Polar aprotic solvents generally lead to higher yields by enhancing the nucleophilicity of the phenoxide.
Temperature Room Temperature to Reflux Higher temperatures increase the reaction rate, but optimal temperature depends on the specific reactants and solvent.
Leaving Group Cl, Br, I Reactivity increases down the group (I > Br > Cl), potentially leading to higher yields and shorter reaction times with bromo or iodo derivatives.

Derivatization Strategies of the this compound Core

The core structure of this compound offers several sites for chemical modification, allowing for the synthesis of a wide range of derivatives with potentially new properties.

Synthesis of Carboxylic Acid and Ester Derivatives

The primary alcohol group of this compound can be oxidized to a carboxylic acid, 2-(4-chloro-3,5-dimethylphenoxy)acetic acid. This transformation can be achieved using various oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid).

The resulting carboxylic acid can then be converted to its corresponding ester derivatives through Fischer esterification. medcraveonline.com This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. For example, reacting 2-(4-chloro-3,5-dimethylphenoxy)acetic acid with ethanol would yield ethyl 2-(4-chloro-3,5-dimethylphenoxy)acetate. researchgate.net

Formation of Nitrogen-Containing Heterocyclic Analogues (e.g., Hydrazides, Oxadiazoles, Azomethines)

The ester derivative, such as ethyl 2-(4-chloro-3,5-dimethylphenoxy)acetate, serves as a key intermediate for the synthesis of various nitrogen-containing heterocyclic compounds.

Hydrazides: Treatment of the ester with hydrazine (B178648) hydrate (B1144303) (N2H4·H2O) leads to the formation of the corresponding acid hydrazide, 2-(4-chloro-3,5-dimethylphenoxy)acetohydrazide (B115486). doubtnut.com This reaction is typically carried out in an alcoholic solvent. google.com

Oxadiazoles: The synthesized hydrazide can be used as a precursor for the synthesis of 1,3,4-oxadiazoles. nih.gov A common method involves the cyclodehydration of the hydrazide with a carboxylic acid or its derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl3). nih.govjchemrev.com Another approach is the oxidative cyclization of hydrazide-hydrazones, which are formed by the condensation of the hydrazide with an aldehyde. nih.gov

Azomethines: Azomethines, also known as Schiff bases, can be prepared by the condensation reaction of 2-(4-chloro-3,5-dimethylphenoxy)acetohydrazide with various aldehydes or ketones. nih.gov This reaction is typically acid-catalyzed and involves the formation of a C=N double bond.

Functionalization of the Phenoxy Moiety

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of various functional groups onto the phenoxy moiety. The existing substituents on the ring (chloro and two methyl groups) will direct the position of the incoming electrophile.

Nitration: Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. The nitro group is a meta-director, but the directing effects of the existing chloro and methyl groups will also influence the regioselectivity of the reaction.

Halogenation: Further halogenation of the aromatic ring can be accomplished using halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst such as FeBr3 or AlCl3.

Friedel-Crafts Acylation: The introduction of an acyl group to the aromatic ring can be performed via the Friedel-Crafts acylation reaction. wikipedia.orgsigmaaldrich.comorganic-chemistry.orgmasterorganicchemistry.com This involves reacting the compound with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl3). wikipedia.orgmasterorganicchemistry.com The position of acylation will be influenced by the directing effects of the substituents already present on the ring.

Table 2: Summary of Derivatization Strategies

Functional Group Reagents and Conditions Product Class
Primary Alcohol KMnO4 or Jones Reagent Carboxylic Acid
Carboxylic Acid Alcohol, H+ catalyst Ester
Ester Hydrazine hydrate Hydrazide
Hydrazide Carboxylic acid, POCl3 1,3,4-Oxadiazole
Hydrazide Aldehyde/Ketone, H+ catalyst Azomethine (Schiff Base)
Aromatic Ring HNO3, H2SO4 Nitro derivative
Aromatic Ring Br2, FeBr3 Bromo derivative
Aromatic Ring RCOCl, AlCl3 Acyl derivative

Advanced Catalytic Approaches in Related Phenoxy Compound Synthesis

Modern organic synthesis has seen a surge in the application of advanced catalytic methods for the construction of carbon-oxygen (C-O) bonds, a key step in the synthesis of phenoxy compounds. These approaches often provide superior yields, functional group tolerance, and reaction conditions compared to classical methods like the Williamson ether synthesis, which typically requires harsh conditions.

One of the most significant advancements in this field is the use of transition-metal catalysis. Palladium-, copper-, and iron-based catalytic systems have been extensively explored for the formation of diaryl ethers and alkyl aryl ethers. For instance, the Ullmann condensation, a classical copper-catalyzed reaction, has been significantly improved through the use of ligands that enhance the solubility and reactivity of the copper catalyst, allowing the reaction to proceed at lower temperatures.

In the context of synthesizing compounds structurally related to this compound, catalytic methods offer a distinct advantage. The synthesis of the precursor, 4-chloro-3,5-dimethylphenol, can be achieved using a cupric salt as a catalyst in the reaction of 3,5-dimethylphenol (B42653) with a chlorinating agent and an oxidizing agent. google.com This catalytic approach represents an improvement over existing synthetic methods for this key intermediate. google.com

Furthermore, the synthesis of phenoxy-containing structures is often a crucial step in the preparation of more complex molecules. For example, in the synthesis of fenoxycarb (B1672525), a composite catalyst system comprising a monovalent copper (Cu(I)) compound as the primary catalyst and a nitrogen-containing heterocycle as a promoter is employed for the reaction between phenol (B47542) and p-chlorophenol to produce 4-phenoxyphenol. google.com The reaction conditions for this catalytic process are optimized for temperature and time to maximize yield. google.com

The development of multi-elemental catalysts has also shown promise in related synthetic transformations. For instance, a K-Fe-Cu-Zn/ZrO2 catalyst has been developed for the efficient synthesis of ethanol via CO2 hydrogenation, demonstrating the potential of complex catalytic systems to drive challenging chemical conversions. rsc.orgnih.gov While not directly applied to phenoxy ether synthesis, these advancements in catalyst design highlight the ongoing innovation in the field of catalysis that could be adapted for the synthesis of complex phenoxy compounds.

Recent research has also explored the use of photocatalysis for the cleavage and formation of bonds in lignin (B12514952) model compounds, which often contain phenoxy ether linkages. rsc.org These methods utilize light energy to drive chemical reactions under mild conditions, offering a green and sustainable alternative to traditional thermal methods. rsc.org Such approaches could potentially be adapted for the selective synthesis of phenoxyethanol derivatives.

The table below summarizes various catalytic systems and their applications in the synthesis of phenoxy compounds and related structures, showcasing the diversity of modern catalytic approaches.

Catalyst SystemReactantsProductApplication
Cupric Salt3,5-Dimethylphenol, Chlorinating Agent, Oxidizing Agent4-Chloro-3,5-dimethylphenolSynthesis of a key precursor google.com
Composite Catalyst (Cu(I) and N-heterocycle)Phenol, p-Chlorophenol4-PhenoxyphenolIntermediate for fenoxycarb synthesis google.com
K-Fe-Cu-Zn/ZrO2CO2, H2EthanolCO2 valorization rsc.orgnih.gov
Ru–RuO2/TiO2Lignin Model CompoundsPhenolic CompoundsLignin depolymerization rsc.org

These advanced catalytic methodologies represent the forefront of research in the synthesis of phenoxy compounds. The continued development of novel catalysts and reaction conditions is expected to provide even more efficient, selective, and environmentally friendly routes to valuable chemical entities like this compound and its derivatives.

Advanced Spectroscopic and Structural Elucidation of 2 4 Chloro 3,5 Dimethylphenoxy Ethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-(4-Chloro-3,5-dimethylphenoxy)ethanol, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in confirming its molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In ¹H NMR spectroscopy of this compound, the expected proton signals are dictated by the distinct chemical environments of the hydrogen atoms in the molecule. The aromatic protons on the substituted benzene (B151609) ring, the protons of the two methyl groups, and the protons of the ethoxy group will each produce characteristic signals.

The two equivalent methyl groups (–CH₃) attached to the aromatic ring are expected to produce a single, sharp singlet in the upfield region, typically around δ 2.3 ppm. The protons on the aromatic ring, being in a symmetrical environment, will appear as a singlet further downfield, estimated to be around δ 6.7 ppm.

The ethanol (B145695) moiety gives rise to two distinct signals. The two protons of the methylene (B1212753) group adjacent to the phenoxy oxygen (–O–CH₂–) are expected to resonate as a triplet at approximately δ 4.0 ppm. The two protons of the terminal methylene group bearing the hydroxyl function (–CH₂–OH) would also appear as a triplet, slightly upfield at around δ 3.9 ppm. The hydroxyl proton (–OH) typically appears as a broad singlet, and its chemical shift can vary depending on solvent and concentration, but it is anticipated around δ 1.9-2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Ar–CH₃ ~2.3 Singlet 6H
Ar–H ~6.7 Singlet 2H
–O–CH₂– ~4.0 Triplet 2H
–CH₂–OH ~3.9 Triplet 2H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information, identifying all unique carbon environments within the molecule. For this compound, eight distinct signals are predicted.

The aromatic carbons will produce several signals in the downfield region (δ 100-160 ppm). The carbon atom bearing the ether linkage (C–O) is expected to be the most downfield, around δ 157 ppm. The carbon atom bonded to the chlorine atom (C–Cl) will appear around δ 125 ppm. The carbons to which the methyl groups are attached are predicted to be at approximately δ 138 ppm, and the carbons ortho to the ether linkage will resonate around δ 115 ppm.

The aliphatic carbons of the ethanol group will appear in the upfield region. The carbon of the methylene group attached to the phenoxy oxygen (–O–CH₂–) is expected at about δ 68 ppm, while the terminal methylene carbon (–CH₂–OH) should appear around δ 61 ppm. The two equivalent methyl carbons (–CH₃) will produce a single signal at approximately δ 21 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Ar–C–O ~157
Ar–C–CH₃ ~138
Ar–C–Cl ~125
Ar–C–H ~115
–O–CH₂– ~68
–CH₂–OH ~61

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₁₀H₁₃ClO₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (200.66 g/mol ). Due to the presence of the chlorine isotope ³⁷Cl, a characteristic [M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak is also anticipated.

The fragmentation of the molecular ion would likely proceed through several key pathways. A primary fragmentation event would be the cleavage of the ether bond. This could lead to the formation of a fragment corresponding to the 4-chloro-3,5-dimethylphenoxyl radical and a cation at m/z 45, representing [CH₂CH₂OH]⁺. Alternatively, cleavage could result in a stable 4-chloro-3,5-dimethylphenoxide ion, with a prominent peak at m/z 155/157. Another significant fragmentation pathway involves the loss of the terminal –CH₂OH group, leading to a fragment ion at m/z 169/171. Further fragmentation of the aromatic portion could involve the loss of a methyl radical (–CH₃), resulting in subsequent fragment ions.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Predicted Fragment Ion
200/202 [C₁₀H₁₃ClO₂]⁺ (Molecular Ion, M⁺)
169/171 [M – CH₂OH]⁺
155/157 [Cl(CH₃)₂C₆H₂O]⁺

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is utilized to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to exhibit several characteristic absorption bands.

A broad absorption band in the region of 3550-3200 cm⁻¹ is characteristic of the O–H stretching vibration of the hydroxyl group. The C–H stretching vibrations of the aromatic ring are expected to appear around 3100-3000 cm⁻¹, while the aliphatic C–H stretches from the methyl and methylene groups will be observed in the 2960-2850 cm⁻¹ region.

The presence of the aromatic ring will be further confirmed by C=C stretching vibrations in the 1600-1475 cm⁻¹ range. A strong, characteristic C–O stretching vibration for the aryl ether linkage is expected around 1250 cm⁻¹, while the C–O stretch of the primary alcohol will appear near 1050 cm⁻¹. The C–Cl stretching vibration typically occurs in the fingerprint region, around 800-600 cm⁻¹.

Table 4: Predicted FTIR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibrational Mode Functional Group
3550-3200 O–H Stretch (broad) Alcohol
3100-3000 C–H Stretch Aromatic
2960-2850 C–H Stretch Aliphatic (CH₃, CH₂)
1600-1475 C=C Stretch Aromatic Ring
~1250 C–O Stretch Aryl Ether
~1050 C–O Stretch Primary Alcohol

X-ray Crystallography for Solid-State Structure Determination of Related Analogues

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. However, obtaining single crystals of sufficient quality can be challenging, particularly for liquid or oily compounds like many phenoxyethanol (B1677644) derivatives. researchgate.net Liquid molecules often resist crystallization, making their direct structural determination by X-ray crystallography difficult. researchgate.net

Computational Chemistry and Theoretical Modeling of 2 4 Chloro 3,5 Dimethylphenoxy Ethanol

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor, to form a stable complex. wikipedia.orgopenaccessjournals.com This technique is instrumental in structure-based drug design for predicting the binding mode and affinity of a ligand to a target's binding site. wikipedia.orgnih.gov The process involves sampling various conformations of the ligand within the active site and then using a scoring function to rank these poses based on their predicted binding free energy. nih.govh-its.org

For 2-(4-Chloro-3,5-dimethylphenoxy)ethanol, molecular docking simulations could be utilized to screen for potential protein targets and to understand the structural basis of its biological activity. Based on its chemical structure, several types of interactions could be anticipated:

Hydrogen Bonding: The terminal hydroxyl (-OH) group of the ethanol (B145695) moiety can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in a receptor's active site.

Hydrophobic Interactions: The chlorinated and dimethylated benzene (B151609) ring is significantly nonpolar and would be expected to form favorable hydrophobic interactions with nonpolar residues such as leucine, isoleucine, and valine.

Halogen Bonding: The chlorine atom on the benzene ring could participate in halogen bonding, a noncovalent interaction with a nucleophilic atom, which can contribute to binding affinity and specificity.

A hypothetical molecular docking study would involve preparing the 3D structure of this compound and docking it into the binding sites of various biologically relevant proteins. The output would provide insights into the most likely binding poses and a quantitative estimate of binding affinity, as illustrated in the hypothetical table below.

Interactive Table: Hypothetical Molecular Docking Results for this compound
Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Type of Interaction (Hypothetical)
Cyclooxygenase-2 (COX-2)-7.8Arg120, Tyr355, Val523Hydrogen Bond, Pi-Alkyl, Hydrophobic
Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ)-8.2Ser289, His323, Tyr473Hydrogen Bond, Pi-Sigma
Cytochrome P450 2C9-6.9Phe114, Ala297, Leu366Hydrophobic, Halogen Bond

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. nih.govnumberanalytics.com These methods can be used to calculate a wide range of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. nih.gov

For this compound, DFT calculations could provide valuable insights into its reactivity. utas.edu.au For instance, the calculation of molecular electrostatic potential (MEP) maps would reveal the regions of the molecule that are electron-rich (susceptible to electrophilic attack) and electron-poor (susceptible to nucleophilic attack). This information is crucial for understanding how the molecule might interact with biological macromolecules. nih.gov

The following table illustrates the types of data that could be generated from quantum chemical calculations for this compound.

Interactive Table: Hypothetical Quantum Chemical Properties of this compound (Calculated using DFT)
PropertyPredicted Value (Hypothetical)Significance
HOMO Energy-6.5 eVRelates to the ability to donate electrons
LUMO Energy-1.2 eVRelates to the ability to accept electrons
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity and stability
Dipole Moment2.1 DebyeInfluences solubility and intermolecular interactions
Mulliken Atomic Charges on Oxygen (hydroxyl)-0.6 eIndicates a region of high electron density

Computational Prediction of Molecular Descriptors

Molecular descriptors are numerical values that characterize the physical, chemical, or topological properties of a molecule. nih.gov These descriptors are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to develop predictive models for the biological activity and physicochemical properties of compounds. github.comresearchgate.net

For this compound, a variety of molecular descriptors could be computationally predicted. One of the most important descriptors is lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP). sci-hub.se Lipophilicity is a key determinant of a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). mdpi.com Another important descriptor that can be computationally derived is the collision cross-section (CCS), which is a measure of the ion's size and shape in the gas phase and is relevant in ion mobility-mass spectrometry analysis. biu.ac.ilnih.govkettering.edu

A hypothetical set of predicted molecular descriptors for this compound is presented in the table below.

Interactive Table: Hypothetical Predicted Molecular Descriptors for this compound
DescriptorPredicted Value (Hypothetical)Importance
LogP (Lipophilicity)3.2Influences membrane permeability and oral bioavailability
Topological Polar Surface Area (TPSA)29.46 ŲCorrelates with drug transport properties
Number of Rotatable Bonds4Relates to conformational flexibility
Collision Cross-Section (CCS)145.8 ŲAids in compound identification in advanced analytical techniques
Molar Refractivity54.3 cm³Relates to molecular volume and polarizability

Conformational Analysis and Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule and the energy barriers between them. Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment, such as a solvent or a biological membrane. mdpi.commdpi.comnih.gov

For this compound, conformational analysis would reveal the preferred spatial arrangements of the phenoxy and ethanol groups. The flexibility of the ether linkage and the ethanol side chain would likely give rise to several low-energy conformers. Understanding the conformational landscape is crucial, as different conformers may exhibit different binding affinities for a given receptor.

Molecular dynamics simulations could be used to study the behavior of this compound in an aqueous environment to understand its solvation properties, or within a lipid bilayer to model its membrane permeability. These simulations track the movements of every atom in the system over time, providing a detailed picture of the molecule's dynamic behavior and intermolecular interactions. kamerlinlab.com The results of such simulations could help to explain its pharmacokinetic properties and mechanism of action at a molecular level.

Research Applications Beyond Direct Biological Impact in Academic Contexts

Strategic Utility as Chemical Intermediates in Organic Synthesis

The molecular architecture of 2-(4-Chloro-3,5-dimethylphenoxy)ethanol, featuring a reactive primary alcohol group and a stable substituted aromatic ring, makes it a valuable intermediate in organic synthesis. The hydroxyl group can be readily converted into other functional groups, enabling the construction of more complex molecules.

One common transformation for primary alcohols is oxidation to form carboxylic acids. In a reaction analogous to the synthesis of other phenoxyacetic acids, the ethanol (B145695) group of this compound can be oxidized to yield (4-Chloro-3,5-dimethylphenoxy)acetic acid. caymanchem.com This resulting carboxylic acid is a synthetic auxin, a class of plant growth regulators, highlighting a direct pathway from the ethanol precursor to a biologically active compound. caymanchem.com

Another key reaction is the conversion of the alcohol to an alkyl halide, a more reactive intermediate for nucleophilic substitution reactions. The use of reagents like thionyl chloride can transform the ethanol group into a chloroethyl group, yielding 1-(2-chloroethoxy)-4-chloro-3,5-dimethylbenzene. nih.govgoogle.com This chloro-derivative serves as a more potent electrophile, readily reacting with various nucleophiles to introduce the 4-chloro-3,5-dimethylphenoxyethyl moiety into a wider range of molecules. This two-step process of etherification followed by chlorination is a common strategy in the synthesis of complex organic molecules.

The following table summarizes the key chemical properties of this compound:

PropertyValue
Molecular Formula C10H13ClO2
Molecular Weight 200.66 g/mol
CAS Number 5825-79-6
Appearance Solid

Contributions to Agrochemical Research and Development

The structural motif of a substituted phenoxy group is prevalent in many commercial herbicides. The synthesis of phenoxy herbicides often involves the reaction of a substituted phenol (B47542) with a haloalkanoic acid. justia.com this compound serves as a valuable precursor in the synthesis of novel agrochemicals, particularly herbicides.

As mentioned, the oxidation of this compound leads to (4-Chloro-3,5-dimethylphenoxy)acetic acid, a compound identified as a plant growth regulator. caymanchem.com This positions the parent ethanol compound as a direct and crucial intermediate in the development of new herbicidal agents. The strategic placement of the chloro and dimethyl groups on the phenyl ring is a common feature in active agrochemical compounds, influencing their selectivity and efficacy.

Furthermore, the chloroethyl derivative, 1-(2-chloroethoxy)-4-chloro-3,5-dimethylbenzene, can be used to synthesize a variety of other potential agrochemicals. By reacting this intermediate with different nucleophiles, researchers can create a library of compounds with diverse functionalities to screen for herbicidal, fungicidal, or insecticidal activity. This modular approach is a cornerstone of modern agrochemical research and development.

Exploration in Specialty Chemical Formulations

The unique combination of a substituted aromatic ring and a polar alcohol group in this compound suggests its potential use in the formulation of specialty chemicals. While specific public-domain research on this compound in formulations is limited, its structural features are analogous to molecules used in various applications.

The phenoxyethanol (B1677644) backbone is a common component in the synthesis of surfactants, emulsifiers, and dispersants used in agrochemical and other industrial formulations. justia.com The lipophilic-hydrophilic balance of such molecules can be fine-tuned by modifying the aromatic and alcohol components. The chlorinated and dimethylated phenyl group of this compound provides a distinct lipophilic character, which could be advantageous in specific formulations.

Future Research Trajectories and Interdisciplinary Opportunities

Design and Synthesis of Next-Generation Analogues with Tuned Bioactivity

The development of new analogues of 2-(4-Chloro-3,5-dimethylphenoxy)ethanol with tailored biological activities is a primary avenue for future research. This involves the strategic modification of its chemical structure to enhance potency, selectivity, and pharmacokinetic properties. The synthesis of novel ether and ester derivatives, for instance, has proven to be a successful strategy for improving the pharmacological profiles of parent compounds. nih.gov

Key areas for structural modification of the this compound scaffold could include:

Alterations to the Aryl Ring: Introduction or modification of substituents on the phenyl ring can significantly influence bioactivity. Investigating a range of electron-donating and electron-withdrawing groups, as well as varying their positions, could lead to analogues with improved target engagement.

Modification of the Ethanol (B145695) Side Chain: The hydroxyl group of the ethanol moiety presents a key site for derivatization. Conversion to ethers, esters, or other functional groups can alter the compound's polarity, solubility, and ability to interact with biological targets. nih.gov

Scaffold Hopping and Isosteric Replacement: Replacing the phenoxyethanol (B1677644) core with other bioisosteric scaffolds could lead to the discovery of novel chemotypes with similar or improved biological activities but different physicochemical properties.

The synthesis of these new analogues will draw upon established and emerging methodologies in organic chemistry. nih.govmdpi.com For example, practical, one-step condensation reactions have been effectively used to generate novel chalcone (B49325) derivatives with interesting biological activities. nih.gov Such efficient synthetic strategies will be crucial for rapidly building libraries of diverse analogues for biological screening.

A critical aspect of this research will be the establishment of clear structure-activity relationships (SAR). researchgate.net By systematically modifying the structure and assessing the impact on a specific biological endpoint, researchers can develop predictive models to guide the design of more effective compounds. researchgate.net

Integration of Advanced Automation and High-Throughput Methodologies in Synthesis and Screening

To accelerate the discovery and optimization of bioactive analogues of this compound, the integration of advanced automation and high-throughput methodologies is essential. oxfordglobal.comnih.gov These technologies can significantly increase the efficiency of both the synthesis of compound libraries and the subsequent biological evaluation. nih.govresearchgate.netacs.org

High-Throughput Synthesis: Automated synthesis platforms, including parallel synthesis and flow chemistry systems, can be employed to rapidly generate large numbers of derivatives. nih.govnih.gov These systems offer precise control over reaction conditions, leading to higher reproducibility and enabling the exploration of a wider chemical space in a shorter timeframe. oxfordglobal.com The use of microdroplet reactions, for example, has been shown to dramatically reduce reaction times and improve yields for the synthesis of certain heterocyclic compounds. nih.gov

High-Throughput Screening (HTS): Once synthesized, these compound libraries can be rapidly evaluated for their biological activity using HTS techniques. nih.govresearchgate.net HTS allows for the testing of thousands of compounds per day against specific biological targets or in cell-based assays. researchgate.net This enables the rapid identification of "hit" compounds with desired activities, which can then be selected for further optimization. nih.gov The integration of synthesis, purification, and biological screening into a seamless, automated workflow can dramatically shorten the design-make-test cycle in medicinal chemistry. nih.gov

TechnologyApplication in this compound ResearchPotential Benefits
Automated Parallel Synthesis Rapid generation of a library of analogues with diverse substitutions on the aromatic ring and modifications of the ethanol side chain.Increased speed of compound production; exploration of a broader chemical space. nih.gov
Flow Chemistry Optimization of reaction conditions for the synthesis of key intermediates or final products; allows for safe handling of hazardous reagents.Improved reaction control and scalability; enhanced safety. nih.gov
High-Throughput Screening (HTS) Primary screening of the synthesized library against a panel of biological targets to identify initial hits.Rapid identification of bioactive compounds; enables large-scale screening campaigns. nih.gov
High-Content Screening (HCS) Secondary screening of hits in cell-based assays to assess effects on cellular morphology, signaling pathways, or toxicity.Provides more physiologically relevant data early in the discovery process. nih.gov

Deeper Elucidation of Biological Targets and Signaling Pathways

A fundamental aspect of future research will be to gain a deeper understanding of the molecular mechanisms by which this compound and its active analogues exert their biological effects. This involves the identification of their specific molecular targets and the elucidation of the downstream signaling pathways they modulate.

Phenoxyethanol itself is known to have broad-spectrum antimicrobial activity. drugbank.comnih.gov However, the specific targets for substituted derivatives like this compound are likely to be more specific. Techniques such as affinity chromatography, chemical proteomics, and genetic screening can be employed to identify the proteins or other biomolecules that directly interact with the compound.

Once a target is identified, further studies will be needed to characterize the nature of the interaction and its functional consequences. This may involve:

Biochemical assays to determine if the compound acts as an inhibitor, activator, or modulator of the target's activity.

Cell-based assays to investigate the effects of the compound on cellular processes and signaling pathways regulated by the target.

Structural biology techniques , such as X-ray crystallography or cryo-electron microscopy, to determine the three-dimensional structure of the compound bound to its target, providing insights into the molecular basis of its activity. nih.gov

Understanding the biological targets and pathways is crucial for rational drug design and for predicting potential off-target effects. nih.govfraunhofer.deresearchgate.net This knowledge will enable the design of more selective and potent analogues with improved therapeutic indices.

Predictive Modeling and Machine Learning Applications in Compound Design

The integration of computational approaches, particularly predictive modeling and machine learning, offers a powerful strategy to accelerate the design of novel this compound analogues. researchgate.netrsc.orgbio-itworld.com These methods can leverage existing data to build models that predict the biological activity and other properties of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govijsmr.innih.govresearchgate.netijsmr.innih.gov By analyzing a dataset of compounds with known activities, QSAR models can identify the key molecular descriptors (e.g., physicochemical properties, topological indices) that are correlated with the desired biological effect. ijsmr.inijsmr.in These models can then be used to predict the activity of new analogues, guiding the design process towards more potent compounds. nih.govnih.gov

Machine Learning and Artificial Intelligence (AI): More advanced machine learning and AI algorithms, such as deep neural networks, random forests, and support vector machines, are increasingly being applied in drug discovery. bio-itworld.comnih.govijsmr.inresearchgate.net These models can handle large and complex datasets and can often achieve higher predictive accuracy than traditional QSAR methods. nih.govijsmr.in For instance, generative AI models can be trained on large databases of known bioactive molecules to design entirely new chemical structures with desired properties. researchgate.net

The application of these predictive models can significantly enhance the efficiency of the drug discovery process by:

Virtual Screening: Computationally screening large virtual libraries of compounds to identify those with a high probability of being active.

Lead Optimization: Guiding the structural modification of hit compounds to improve their potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

De Novo Design: Generating novel molecular structures with optimized properties. researchgate.net

The successful application of these computational tools will depend on the availability of high-quality biological data for a diverse set of this compound analogues. Therefore, an iterative approach that combines computational design with experimental synthesis and testing will be crucial for future success.

Q & A

Q. What are the optimal synthetic routes for 2-(4-chloro-3,5-dimethylphenoxy)ethanol, and how can purity be ensured?

The compound can be synthesized via a Williamson ether synthesis by reacting 4-chloro-3,5-dimethylphenol with ethylene oxide or 2-bromoethanol under basic conditions (e.g., K₂CO₃ in anhydrous ethanol). Reflux for 6–8 hours under inert gas, followed by purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Monitor reaction progress using TLC or HPLC. Purity ≥98% can be confirmed via NMR (¹H/¹³C), HPLC (C18 column, acetonitrile/water mobile phase), and UV-Vis spectroscopy (peak at ~280 nm) .

Q. What solvent systems are recommended for dissolving this compound in biological assays?

The compound is highly soluble in organic solvents like DMSO (≥30 mg/mL) and ethanol. For aqueous buffers, dissolve in ethanol first, then dilute with PBS (pH 7.2) to a final solubility of ~0.5 mg/mL. Avoid aqueous storage >24 hours due to hydrolysis risks. Pre-saturate buffers with nitrogen to prevent oxidation .

Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?

Conduct accelerated stability studies:

  • pH stability : Prepare solutions in buffers (pH 3–9), incubate at 25°C/40°C, and monitor degradation via HPLC at 0, 24, 48, and 72 hours.
  • Thermal stability : Store solid samples at -20°C, 4°C, and 25°C; analyze monthly using DSC/TGA for decomposition thresholds. Liquid samples should be tested for precipitation or color changes .

Q. What safety precautions are essential when handling this compound?

Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation/contact; wash thoroughly after handling. For spills, use absorbent materials (e.g., vermiculite) and dispose as hazardous waste. Review SDS for acute toxicity data (e.g., LD₅₀ in rodents) and emergency protocols .

Advanced Research Questions

Q. How does the auxin-like activity of this compound compare to structurally related analogs (e.g., 2,4-D or compound 602-UC)?

Design dose-response bioassays using Arabidopsis hypocotyl elongation or root growth inhibition. Compare EC₅₀ values with 2,4-D (positive control) and compound 602-UC (structurally similar masked auxin). Use RNA-seq to identify differentially expressed genes in treated vs. untreated plants, focusing on auxin-responsive markers (e.g., IAA19, SAUR) .

Q. What computational methods predict the pKa and logP of this compound for pharmacokinetic modeling?

Apply the Hammett equation for pKa prediction:

  • For the phenolic -OH group (if present), use σ values for substituents (e.g., -CH₃: σ = -0.06, -Cl: σ = 0.23).
  • LogP can be estimated via CLOGP software or fragment-based methods (e.g., Hansch-Leo). Validate with experimental shake-flask assays (octanol/water partitioning) .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological audit : Compare assay conditions (e.g., solvent purity, cell lines, exposure time).
  • Metabolite profiling : Use LC-MS to identify degradation products that may influence activity.
  • Orthogonal assays : Confirm results with alternative models (e.g., yeast auxin sensors vs. plant tissues) .

Q. What strategies optimize the compound’s stability in long-term storage for multi-year studies?

  • Solid state : Store at -20°C in amber vials under argon; confirm stability via annual HPLC analysis.
  • Liquid formulations : Use lyophilization with cryoprotectants (e.g., trehalose) for reconstitution in buffers. Monitor for ester hydrolysis or oxidation using FT-IR and NMR .

Q. How can impurity profiles be rigorously analyzed during synthesis scale-up?

Employ HPLC-MS with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to detect byproducts (e.g., unreacted phenol or ethylene glycol derivatives). Quantify impurities against reference standards (e.g., USP guidelines for ≤0.1% thresholds) .

Methodological Tables

Q. Table 1. Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)Notes
DMSO30–50Preferred for stock solutions
Ethanol25–40Recrystallization solvent
PBS (pH 7.2)0.5Requires ethanol co-solvent

Q. Table 2. Key Stability Parameters

ConditionDegradation PathwayMitigation Strategy
pH <3 or >9Ester hydrolysisUse neutral buffers, avoid extremes
Light exposurePhotooxidationStore in amber glass, -20°C
High humidityHydrolysisDesiccant storage, lyophilize

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.